(2-Isopropoxy-5-methoxy-phenyl)-methanol

Medicinal Chemistry Drug Discovery ADME

(2-Isopropoxy-5-methoxy-phenyl)-methanol (CAS 1094903-71-5) is an aromatic alcohol characterized by a benzene ring substituted with isopropoxy, methoxy, and hydroxymethyl groups, giving it the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol. It is primarily employed as a pharmaceutical intermediate and research reagent.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 1094903-71-5
Cat. No. B3211943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Isopropoxy-5-methoxy-phenyl)-methanol
CAS1094903-71-5
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)OC)CO
InChIInChI=1S/C11H16O3/c1-8(2)14-11-5-4-10(13-3)6-9(11)7-12/h4-6,8,12H,7H2,1-3H3
InChIKeyUCBGYODAAMPVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Isopropoxy-5-methoxy-phenyl)-methanol (1094903-71-5): An Overview for Procurement


(2-Isopropoxy-5-methoxy-phenyl)-methanol (CAS 1094903-71-5) is an aromatic alcohol characterized by a benzene ring substituted with isopropoxy, methoxy, and hydroxymethyl groups, giving it the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol [1]. It is primarily employed as a pharmaceutical intermediate and research reagent . The compound is typically supplied with a purity specification of ≥95% and is recommended for long-term storage in cool, dry conditions at room temperature, with some vendors specifying a 2-8°C range .

Why (2-Isopropoxy-5-methoxy-phenyl)-methanol Cannot Be Freely Substituted


In the synthesis of complex molecules, simple substitution of a benzyl alcohol intermediate with a close analog often leads to unforeseen consequences. Seemingly minor structural differences—such as replacing an isopropoxy ether with an alkyl group or an allyloxy ether—can dramatically alter a compound's lipophilicity, hydrogen bonding potential, and electronic properties [1]. These changes directly influence the reactivity, solubility, and subsequent reaction yields in downstream synthetic steps, as well as the biological activity and pharmacokinetic profile of any resulting active pharmaceutical ingredient (API) . The specific substitution pattern of (2-Isopropoxy-5-methoxy-phenyl)-methanol provides a unique balance of steric hindrance and electronic density that is not readily duplicated by its closest structural analogs, making its use non-negotiable in certain validated synthetic routes [1].

Quantitative Differentiation of (2-Isopropoxy-5-methoxy-phenyl)-methanol


Differentiation by Physicochemical Properties: Lipophilicity (XLogP3)

(2-Isopropoxy-5-methoxy-phenyl)-methanol exhibits a computed XLogP3 of 1.8, which is significantly lower than that of its carbon-linked analog, 2-methoxy-5-isopropylbenzyl alcohol (XLogP 2.1) [1]. This difference of Δ0.3 log units represents a roughly two-fold difference in the partition coefficient, indicating that the target compound is substantially less lipophilic than the comparator [1]. This lower lipophilicity is a direct result of the oxygen atom in the isopropoxy ether linkage replacing the direct carbon-carbon bond in the isopropyl group, which increases polarity and reduces affinity for non-polar environments.

Medicinal Chemistry Drug Discovery ADME

Enhanced Hydrogen Bonding Potential vs. Carbon-Linked Analogs

The target compound possesses three hydrogen bond acceptor (HBA) sites, a direct consequence of its three oxygen atoms (ether, methoxy, and alcohol) [1]. This is one more HBA than its carbon-linked analog, 2-methoxy-5-isopropylbenzyl alcohol, which has only two . This additional hydrogen bond acceptor can be critical for stabilizing specific conformations in an enzyme active site or for directing supramolecular assembly in materials science applications.

Supramolecular Chemistry Crystal Engineering Receptor Binding

Conformational Flexibility vs. Unsaturated Analogs

(2-Isopropoxy-5-methoxy-phenyl)-methanol possesses four rotatable bonds, which is one more than the 2-allyloxy-5-methoxybenzyl alcohol analog (which has three rotatable bonds) [1]. The presence of the saturated isopropyl group, as opposed to the planar allyl group, provides greater conformational freedom and a different steric profile. This can significantly influence the compound's behavior as a ligand or monomer, affecting the geometry of metal complexes or the properties of resulting polymers.

Synthetic Chemistry Catalysis Polymer Science

Molecular Weight Advantage over Propynyloxy Analog

The molecular weight of (2-Isopropoxy-5-methoxy-phenyl)-methanol is 196.24 g/mol [1]. This is slightly higher than the 2-allyloxy analog (194.23 g/mol) and significantly lower than the 2-(prop-2-yn-1-yloxy) analog (CID 2870474, 340.4 g/mol) . In the context of lead optimization for drug discovery, a lower molecular weight is a highly desirable attribute, as it is strongly correlated with improved membrane permeability and a reduced risk of promiscuous binding and toxicity. The target compound presents a balanced profile, offering the desired ether functionality without the added mass and potential toxicity concerns of a larger, more complex analog.

Medicinal Chemistry Chemical Synthesis Intermediate Selection

Verified Stability and Handling Specifications for Reproducible Research

For procurement in a research or industrial setting, the reliability of a chemical intermediate is paramount. (2-Isopropoxy-5-methoxy-phenyl)-methanol is explicitly specified as being stable at room temperature under recommended storage conditions . It is supplied with a guaranteed minimum purity of 95% . This combination of defined purity and room-temperature stability provides a clear operational advantage over analogs that may require refrigeration or are supplied at lower purities, directly reducing logistical complexity and ensuring greater consistency in synthetic outcomes.

Chemical Synthesis Process Development Supply Chain

Application Scenarios for (2-Isopropoxy-5-methoxy-phenyl)-methanol


Medicinal Chemistry: A Preferred Scaffold for Balancing Lipophilicity and H-Bonding

This compound is optimally suited as a building block for lead optimization programs where fine-tuning lipophilicity (XLogP 1.8) is critical [1]. Its balanced hydrogen bond acceptor count (3 HBAs) and lower molecular weight relative to more complex analogs make it a preferred starting point for designing drug candidates with improved solubility and permeability profiles [1]. Researchers can use this intermediate to explore SAR around the benzyl alcohol motif without introducing excessive lipophilicity, a common cause of late-stage attrition.

Chemical Synthesis: A Reliable Intermediate with Defined Stability

As a pharmaceutical intermediate, its defined room-temperature stability and ≥95% purity specification ensure reliable performance in multi-step synthetic sequences [1]. The primary alcohol handle allows for facile further derivatization (e.g., oxidation to the aldehyde or acid, conversion to a halide or amine), while the isopropoxy and methoxy groups remain inert under many reaction conditions, enabling orthogonal synthetic strategies .

Process Chemistry: Cost-Effective Scale-Up with Minimal Logistical Burden

For process chemists, the compound's room-temperature stability eliminates the need for refrigerated storage and shipping, reducing operational costs and simplifying inventory management [1]. The availability of the compound with a clear purity specification (≥95%) from multiple vendors minimizes the risk of batch-to-batch variability and ensures smoother tech transfer from discovery to development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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